![molecular formula C21H27N3O3S B2430473 N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 886129-83-5](/img/structure/B2430473.png)
N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
Scientific Research Applications
Analgesic Activity
N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been investigated for its analgesic potential. In a series of N-phenylacetamide sulphonamides, this compound demonstrated good analgesic activity, comparable to or even superior to paracetamol . Understanding its mechanism of action and optimizing its dosage could lead to novel pain management strategies.
Antibacterial Properties
Exploring the antibacterial effects of N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide is crucial. While specific studies on this compound are limited, related derivatives have been evaluated for antibacterial activity. For instance, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide exhibited notable antibacterial effects . Investigating similar properties for our compound could contribute to the development of new antimicrobial agents.
Drug Delivery Systems
The unique structural features of this compound make it an interesting candidate for drug delivery systems. Researchers could investigate its solubility, stability, and compatibility with various carriers (liposomes, nanoparticles, etc.). Developing targeted drug delivery platforms using N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide could enhance therapeutic efficacy.
Al-Ostoot, F. H., Zabiulla, & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(2), 1839–1875. Read more Synthesis, spectral characterization and biological activity of N-4- N … (2016). ACG Publications. Read more
Safety and Hazards
As “N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide” is for research use only, it is not intended for human or veterinary use. Therefore, it’s important to handle it with care and follow appropriate safety measures. For more detailed safety and hazard information, one should refer to its Material Safety Data Sheet (MSDS).
Future Directions
The future directions in the research of “N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide” could involve exploring its potential applications in various fields. This could include studying its biological effects, improving its synthesis process, and designing new derivatives of the compound .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to exhibit analgesic activity, suggesting potential targets could be pain receptors or pathways .
Mode of Action
It has been reported that n-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, a compound in the same series, exhibited good analgesic activity comparable or superior to paracetamol
Biochemical Pathways
Given the reported analgesic activity of related compounds, it’s plausible that this compound may influence pathways related to pain perception and signal transduction .
Result of Action
Based on the reported analgesic activity of related compounds, it can be inferred that the compound may have an effect on reducing pain signals at the molecular and cellular level .
properties
IUPAC Name |
N-[4-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-13-16(2)21(17(3)14-15)23-9-11-24(12-10-23)28(26,27)20-7-5-19(6-8-20)22-18(4)25/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRXDEHRPWJCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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